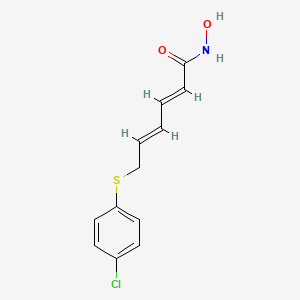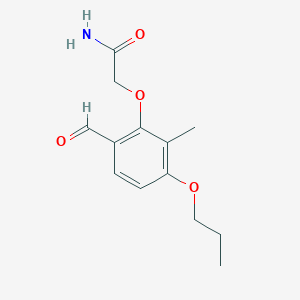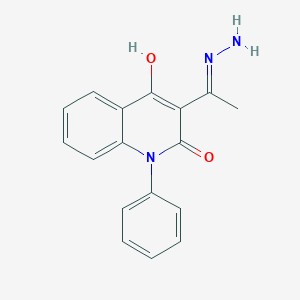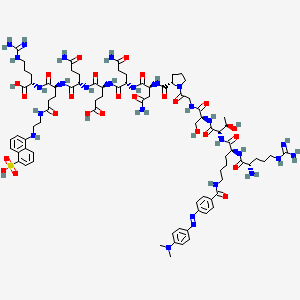
H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH is a synthetic peptide that incorporates two notable fluorophores: DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) and EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). These fluorophores are often used in fluorescence resonance energy transfer (FRET) assays, making this compound valuable in various biochemical and biophysical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin.
The incorporation of DABCYL and EDANS is achieved through specific coupling reactions where these fluorophores are attached to the peptide at designated positions.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The process is followed by purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
The peptide H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH can undergo various chemical reactions, including:
Oxidation: This can affect the amino acid residues, particularly those with sulfur-containing side chains.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Specific side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
The compound H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH has several applications in scientific research:
Biochemistry: Used in FRET assays to study protein-protein interactions, enzyme activities, and conformational changes.
Biophysics: Helps in understanding the dynamics of biomolecular structures.
Medicine: Potential use in diagnostic assays and therapeutic monitoring.
Industry: Employed in the development of biosensors and analytical tools.
Mecanismo De Acción
The mechanism of action of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH is primarily based on its ability to participate in FRET. When the peptide undergoes conformational changes or interacts with other molecules, the distance between DABCYL and EDANS changes, leading to variations in fluorescence intensity. This property is exploited to monitor various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
H-Arg-Lys-OH: A simpler dipeptide formed from L-arginyl and L-lysine residues.
H-Arg-Lys-OH TFA: The trifluoroacetic acid salt form of H-Arg-Lys-OH, which has better water solubility and stability.
Uniqueness
The uniqueness of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH lies in its dual fluorophore system, which allows for sensitive and specific detection of molecular interactions and conformational changes. This makes it a powerful tool in various research applications.
Propiedades
Número CAS |
742080-61-1 |
|---|---|
Fórmula molecular |
C83H121N27O25S |
Peso molecular |
1929.1 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H121N27O25S/c1-44(112)69(106-77(127)53(98-71(121)51(84)13-8-36-95-82(88)89)14-4-5-35-94-70(120)45-19-21-46(22-20-45)107-108-47-23-25-48(26-24-47)109(2)3)80(130)105-60(43-111)72(122)97-42-67(117)110-40-10-17-61(110)79(129)104-59(41-65(87)115)78(128)102-55(28-32-64(86)114)74(124)101-57(30-34-68(118)119)75(125)99-54(27-31-63(85)113)73(123)100-56(76(126)103-58(81(131)132)16-9-37-96-83(90)91)29-33-66(116)93-39-38-92-52-15-6-12-50-49(52)11-7-18-62(50)136(133,134)135/h6-7,11-12,15,18-26,44,51,53-61,69,92,111-112H,4-5,8-10,13-14,16-17,27-43,84H2,1-3H3,(H2,85,113)(H2,86,114)(H2,87,115)(H,93,116)(H,94,120)(H,97,122)(H,98,121)(H,99,125)(H,100,123)(H,101,124)(H,102,128)(H,103,126)(H,104,129)(H,105,130)(H,106,127)(H,118,119)(H,131,132)(H4,88,89,95)(H4,90,91,96)(H,133,134,135)/t44-,51+,53+,54+,55+,56+,57+,58+,59+,60+,61+,69+/m1/s1 |
Clave InChI |
XTPUMPPOYFIIOR-LYGUFZDWSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)NC(=O)[C@H](CCCNC(=N)N)N)O |
SMILES canónico |
CC(C(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)NC(=O)C(CCCNC(=N)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


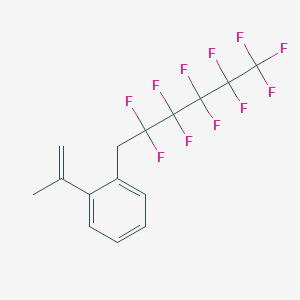
![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
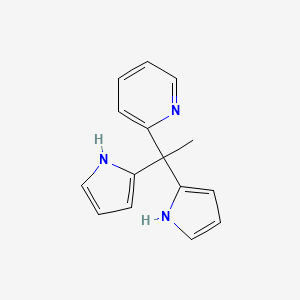
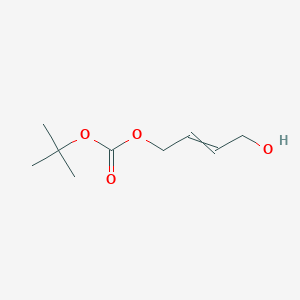
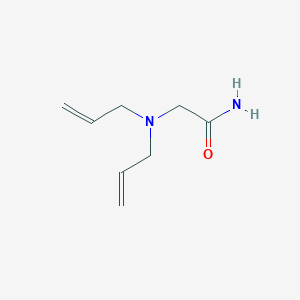
![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)



